4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group, an indole moiety, and a benzonitrile group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Indole and Fluorophenyl Groups: The indole and fluorophenyl groups can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards specific targets. The benzonitrile group can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-indole: A simpler indole derivative with similar biological activities.
3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic acid: Another indole derivative with potential therapeutic applications.
4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol: An indole derivative with anti-inflammatory properties.
Uniqueness
4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile is unique due to its combination of the fluorophenyl, indole, and benzonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
62557-90-8 |
---|---|
Molecular Formula |
C24H17FN2O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile |
InChI |
InChI=1S/C24H17FN2O/c25-19-11-9-17(10-12-19)21(22-15-27-23-4-2-1-3-20(22)23)13-24(28)18-7-5-16(14-26)6-8-18/h1-12,15,21,27H,13H2 |
InChI Key |
MBQYBNZBYPLLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.